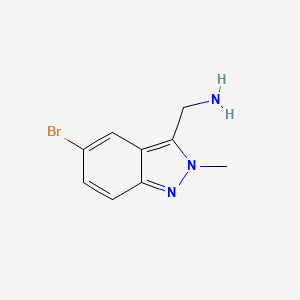

(5-bromo-2-methyl-2H-indazol-3-yl)methanamine

Description

Properties

IUPAC Name |

(5-bromo-2-methylindazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-13-9(5-11)7-4-6(10)2-3-8(7)12-13/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCQWZCJMWSEOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Conditions

-

Aldehyde Synthesis : The 3-carbaldehyde intermediate is typically prepared via Vilsmeier-Haack formylation. For example, treatment of 5-bromo-2-methyl-2H-indazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C generates the aldehyde in yields of 60–75%.

-

Reductive Amination : The aldehyde is subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) in the presence of excess ammonium acetate (NH₄OAc) in methanol or ethanol. This step proceeds at room temperature over 12–24 hours, yielding the target amine in 50–65% isolated yield.

Key Considerations

-

Selectivity : NaBH₃CN preferentially reduces imine intermediates over aldehydes, minimizing side reactions.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is required to separate the amine from unreacted aldehyde and borohydride byproducts.

Halogen-Amine Nucleophilic Substitution

This route exploits the reactivity of 3-halo-5-bromo-2-methyl-2H-indazole derivatives, substituting the halogen atom with an amine group.

Iodide Intermediate Preparation (Step 1)

5-Bromo-2-methyl-2H-indazole undergoes iodination at the 3-position using bis(trifluoroacetoxy)iodobenzene (BTI) and iodine in dichloromethane. Pyridine acts as a base, facilitating the generation of the iodinated product (5-bromo-3-iodo-2-methyl-2H-indazole) in 85–90% yield.

Ammonolysis (Step 2)

The iodide intermediate reacts with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) under pressurized conditions (80–100°C, 12–24 hours). Copper(I) iodide (CuI) and L-proline serve as catalysts, enabling Ullmann-type coupling to yield the methanamine derivative. Reported yields range from 40–55%.

Limitations

-

Side Reactions : Competing hydrolysis may form 3-hydroxyindazole byproducts.

-

Catalyst Loading : High CuI concentrations (20 mol%) are required, complicating purification.

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel method provides a classical approach to primary amine synthesis, avoiding direct handling of ammonia.

Procedure

-

Phthalimide Formation : 3-Bromo-5-bromo-2-methyl-2H-indazole reacts with potassium phthalimide in dimethyl sulfoxide (DMSO) at 120°C for 6 hours, forming the N-alkylphthalimide derivative (70–80% yield).

-

Deprotection : Hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux releases the free amine. Yields after recrystallization (ethanol/water) reach 60–70%.

Advantages

Palladium-catalyzed cross-coupling enables direct introduction of the amine group.

Catalytic System

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Ligand : Xantphos (4 mol%)

-

Base : Cs₂CO₃

-

Ammonia Source : NH₃ (g) in tert-amyl alcohol

Reaction at 100°C for 18 hours affords the target compound in 55–65% yield. Microwave-assisted protocols reduce reaction time to 2 hours with comparable efficiency.

Challenges

-

Oxygen Sensitivity : Requires inert atmosphere (N₂/Ar).

-

Cost : High catalyst loading increases production expenses.

Catalytic Hydrogenation of 3-Cyanoindazole

Hydrogenation of a nitrile precursor offers a high-yielding alternative.

Synthesis Steps

-

Nitrile Preparation : 5-Bromo-2-methyl-2H-indazole-3-carbonitrile is synthesized via Rosenmund-von Braun reaction using CuCN in N-methylpyrrolidone (NMP) at 150°C (60–70% yield).

-

Hydrogenation : The nitrile is reduced under H₂ (50 psi) with Raney nickel (Ra-Ni) in methanol at 25°C for 6 hours, yielding the primary amine in >85% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 50–65 | 90–95 | Simple two-step process | Requires aldehyde precursor |

| Nucleophilic Substitution | 40–55 | 85–90 | Utilizes stable iodide intermediate | High catalyst loading, side reactions |

| Gabriel Synthesis | 60–70 | 95–98 | Avoids ammonia gas | Multi-step, hydrazine toxicity |

| Buchwald-Hartwig | 55–65 | 90–93 | Direct amination, scalable | Expensive catalysts, oxygen-sensitive |

| Catalytic Hydrogenation | 80–85 | 97–99 | High yield, clean reaction | Requires high-pressure H₂ equipment |

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-methyl-2H-indazol-3-yl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(5-bromo-2-methyl-2H-indazol-3-yl)methanamine has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities such as anticancer, antiviral, and anti-inflammatory properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.

Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine involves its interaction with specific molecular targets in biological systems. The presence of the bromine atom and the methanamine group can influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine and its analogs:

Key Observations:

Indole (): Contains a single nitrogen atom in the pyrrole ring, favoring π-π stacking interactions. Benzimidazole (): Features fused benzene and imidazole rings, with nitrogen atoms at positions 1 and 3, enabling diverse binding modes .

Substituent Effects :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5-bromo-2-methyl-2H-indazol-3-yl)methanamine?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated indazole precursors (e.g., 5-bromo-1-methyl-1H-indazole) may undergo functionalization at the 3-position using reagents like cyanogen bromide or via palladium-catalyzed cross-coupling. Subsequent reduction of nitriles or reductive amination can yield the methanamine moiety. Purification typically involves column chromatography with gradients of ethyl acetate/hexane .

- Key Method : Optimize reaction conditions (e.g., solvent, catalyst) to minimize side products. Monitor intermediates using H NMR and LC-MS .

Q. How can the solubility and stability of this compound be experimentally determined under physiological conditions?

- Answer : Solubility can be measured via shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification. Stability studies involve incubating the compound in simulated gastric fluid (SGF) or plasma at 37°C, with periodic sampling for degradation analysis using LC-MS. Methanamine derivatives generally exhibit moderate aqueous solubility but may require co-solvents like PEG-400 for biological assays .

Q. What safety protocols are critical when handling this compound?

- Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may irritate mucous membranes; avoid inhalation or skin contact. Store at 0–6°C in amber vials to prevent photodegradation. Contaminated waste must be segregated and disposed via licensed chemical waste services .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) guide the optimization of this compound’s pharmacological activity?

- Answer : QSAR models predict bioactivity by correlating structural features (e.g., bromine substitution, methyl group position) with target binding. Molecular docking against enzymes like α-glucosidase or monoamine oxidase (MAO) can identify key interactions (e.g., hydrogen bonding with catalytic residues). Adjust substituents to enhance binding affinity or selectivity .

- Case Study : Derivatives with electron-withdrawing groups (e.g., Br) showed improved inhibition of α-glucosidase (IC < 10 µM) compared to unsubstituted analogs .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For example, discrepancies in MAO inhibition may arise from differences in enzyme isoforms (MAO-A vs. MAO-B) or cell permeability. Use kinetic studies (e.g., , IC) and structural analogs to isolate confounding variables .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Answer : Screen catalysts (e.g., Pd(OAc) for cross-coupling), solvents (DMF vs. THF), and temperatures. For example, microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes. Monitor by TLC (R ~0.3 in 70:30 EtOAc/hexane) and scale-up using flow chemistry for reproducibility .

Key Considerations for Experimental Design

- Characterization : Use H/C NMR, HRMS, and X-ray crystallography for structural confirmation .

- Biological Assays : Include positive controls (e.g., acarbose for α-glucosidase) and validate cytotoxicity (MTT assay) .

- Data Reproducibility : Document batch-to-batch variability (e.g., purity >95% by HPLC) and storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.